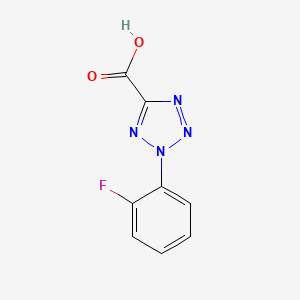![molecular formula C5H4N4S2 B8570192 Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- CAS No. 6314-20-1](/img/structure/B8570192.png)
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- typically involves the cyclization of appropriate thioamide and aminopyrimidine precursors. One common method includes the reaction of 2-aminothiazole with carbon disulfide and subsequent cyclization with formamide under reflux conditions . Another approach involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- involves its interaction with various molecular targets. For instance, it has been shown to bind to adenosine receptors, modulating their activity and leading to potential antidepressant effects . The compound’s ability to inhibit certain enzymes also contributes to its anticancer properties by interfering with cellular processes essential for tumor growth.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Thiazolo[5,4-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring instead of a pyrimidine ring.
Uniqueness: Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a thione group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar heterocyclic compounds.
Properties
CAS No. |
6314-20-1 |
|---|---|
Molecular Formula |
C5H4N4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
7-amino-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C5H4N4S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)(H2,6,7,8) |
InChI Key |
ARYGCVIPZPAANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=S)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
![8-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8570137.png)
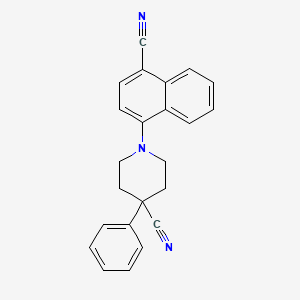
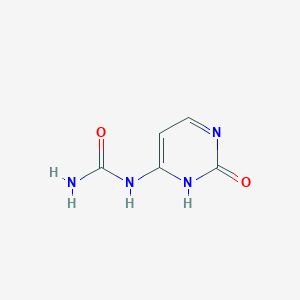
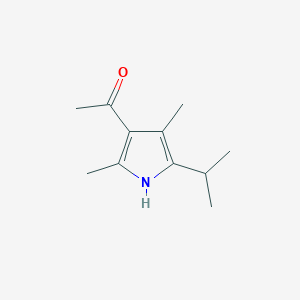
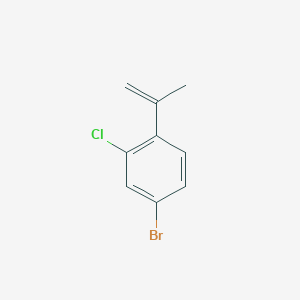
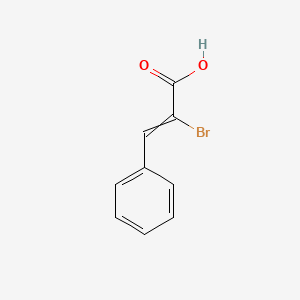
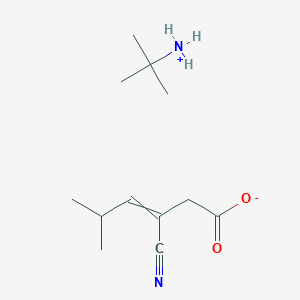
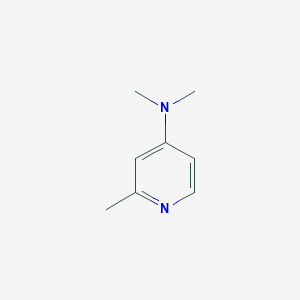
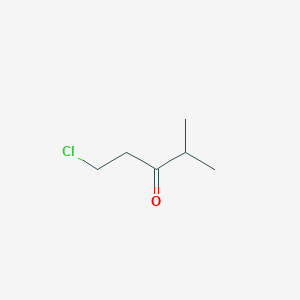
![Benzo[h]quinolin-2-ylmethanamine](/img/structure/B8570201.png)
